![molecular formula C20H18O3S B14587401 Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-88-0](/img/structure/B14587401.png)
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound is notable for its complex structure, which includes a phenylsulfonyl group and a methyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate. This intermediate is then subjected to further reactions to introduce the phenyl group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Sulfides and other reduced derivatives.
Substitution: Nitro, halo, and other substituted phenolic compounds.
Applications De Recherche Scientifique
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can interact with nucleophiles, leading to various biochemical effects. These interactions can modulate cellular pathways and result in the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-methyl-2-nitro-: Similar structure but with a nitro group instead of a sulfonyl group.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of a phenylsulfonyl group.
Phenol, 4-[2-(methylamino)ethyl]-: Features a methylaminoethyl group in place of the phenylsulfonyl group.
Uniqueness
Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of both a phenylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61563-88-0 |
|---|---|
Formule moléculaire |
C20H18O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[benzenesulfonyl(phenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C20H18O3S/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)24(22,23)17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
Clé InChI |
KHBOTRNIIDVMRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
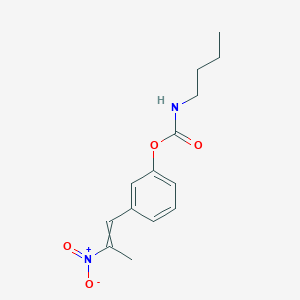
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

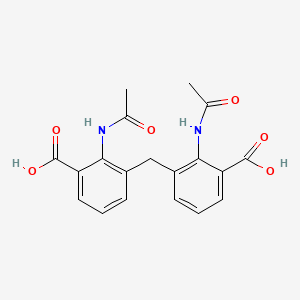
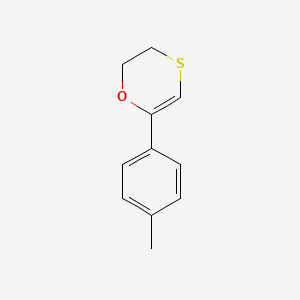
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
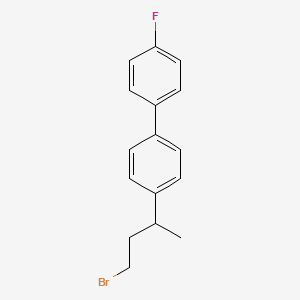
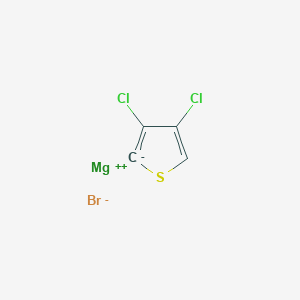
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
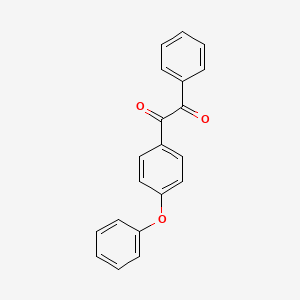
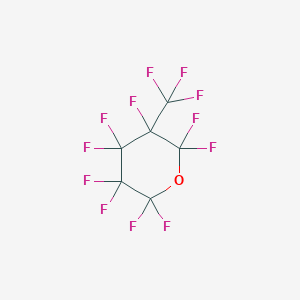
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
